molecular formula C9H18BrN B13120346 4-(2-Bromoethyl)-3-ethylpiperidine

4-(2-Bromoethyl)-3-ethylpiperidine

Cat. No.: B13120346
M. Wt: 220.15 g/mol
InChI Key: PNLSPXBVLHFRHO-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-3-ethylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a bromoethyl group attached to the fourth position and an ethyl group attached to the third position of the piperidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-3-ethylpiperidine can be achieved through several methods. One common approach involves the alkylation of 3-ethylpiperidine with 2-bromoethanol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-ethylpiperidine and 2-bromoethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 3-ethylpiperidine is dissolved in an appropriate solvent (e.g., ethanol or tetrahydrofuran), and 2-bromoethanol is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-3-ethylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation: N-oxides or other oxidized forms.

    Reduction: Reduced derivatives with the bromoethyl group converted to an ethyl group.

Scientific Research Applications

4-(2-Bromoethyl)-3-ethylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3-ethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)-3-ethylpiperidine: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    4-(2-Iodoethyl)-3-ethylpiperidine: Similar structure but with an iodoethyl group.

    3-Ethylpiperidine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

4-(2-Bromoethyl)-3-ethylpiperidine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom is more reactive than chlorine or iodine, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

4-(2-bromoethyl)-3-ethylpiperidine

InChI

InChI=1S/C9H18BrN/c1-2-8-7-11-6-4-9(8)3-5-10/h8-9,11H,2-7H2,1H3

InChI Key

PNLSPXBVLHFRHO-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCC1CCBr

Origin of Product

United States

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